molecular formula C12H14BrNO2S B2413415 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-78-8

2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No. B2413415
CAS RN: 339097-78-8
M. Wt: 316.21
InChI Key: DDINPHOXRIYUGG-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Synthesis and Pharmacological Applications

A series of 3-heteroarylthioquinoline derivatives, including a compound similar to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, was synthesized for antituberculosis and cytotoxicity studies. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, with some derivatives displaying no toxic effects against mouse fibroblast cell line NIH 3T3 (Selvam Chitra et al., 2011).

Chemical Synthesis Techniques

2-Biphenyl-4-yl-1-morpholin-4-ethanethione, a compound structurally related to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, was synthesized using morpholine, sulfur, and 1-biphenyl-4-yl-ethanone as starting materials under microwave irradiation (Zhang Lin-han, 2010).

Photophysics and Molecular Modeling

A study investigated the photophysics of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, a molecule similar to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone. The research focused on absorption spectroscopy, phosphorescence, time-resolved absorption spectroscopy, and molecular modeling calculations to describe the excited state properties (F. Morlet‐Savary et al., 2008).

Antibacterial Activity

A study on novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, related to 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone, showed antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking was used to understand the binding interaction of these compounds with bacterial proteins (A. B. S. Khumar et al., 2018).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINPHOXRIYUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone

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